Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone chemical structure and properties
Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone chemical structure and properties
An In-depth Technical Guide to Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction
Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone, also known as 1-cyclobutyl-3-(3,4,5-trifluorophenyl)-1-propanone, is a specialized organic molecule featuring two key structural motifs of significant interest in medicinal chemistry: a cyclobutyl ring and a 3,4,5-trifluorophenyl group. The strategic incorporation of fluorine atoms and strained carbocycles into drug candidates is a well-established strategy for optimizing pharmacological profiles.
The trifluorophenyl moiety is a powerful tool for modulating a molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1][2] Concurrently, the cyclobutyl group serves as a valuable bioisostere.[3][4] Its rigid, puckered three-dimensional structure can enforce a specific molecular conformation, potentially increasing binding potency and selectivity, while also improving properties like solubility by reducing planarity.[5][6][7]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a robust, proposed synthetic pathway for Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone. Furthermore, it details the necessary analytical workflows for structural verification and quality control, serving as a foundational resource for its synthesis and application in research and drug development programs.
Chemical Structure and Physicochemical Properties
The molecular structure consists of a cyclobutyl ring attached to a carbonyl group, which is connected to an ethyl linker, in turn substituted with a 3,4,5-trifluorinated phenyl ring.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | 1-cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | - |
| Synonym | Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone | |
| CAS Number | 898778-74-0 | |
| Molecular Formula | C₁₃H₁₃F₃O | |
| Molecular Weight | 242.24 g/mol | |
| Physical State | Liquid or low-melting solid (Predicted) | - |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water (Predicted) | - |
| InChI Key | BNCRSUQRVAHRMU-UHFFFAOYSA-N |
Proposed Synthetic Pathway and Experimental Protocol
As no specific synthesis for this molecule is detailed in the literature, a robust and logical three-step pathway is proposed, starting from the commercially available 3-(3,4,5-trifluorophenyl)propanoic acid. This approach is based on well-established organometallic chemistry for ketone synthesis, prioritizing selectivity and yield.
Synthesis Workflow
The overall strategy involves the activation of a carboxylic acid to an acid chloride, followed by a selective coupling reaction with an organocuprate reagent to form the target ketone.
Caption: Proposed synthetic workflow for the target ketone.
Step 1: Synthesis of 3-(3,4,5-Trifluorophenyl)propanoyl Chloride
Causality and Experimental Choice: The conversion of the carboxylic acid to a more reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming the reactive Vilsmeier reagent in situ.
Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (N₂ or Ar), add 3-(3,4,5-trifluorophenyl)propanoic acid (1.0 equiv).
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Under a fume hood, cautiously add an excess of thionyl chloride (2.5 equiv).
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Add 1-2 drops of anhydrous DMF to the mixture.
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Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-(3,4,5-trifluorophenyl)propanoyl chloride is a pale yellow oil and is used directly in the next step without further purification to prevent hydrolysis.
Step 2: Synthesis of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone
Causality and Experimental Choice: To form the ketone, a carbon nucleophile is required. While Grignard reagents can be used, they are highly reactive and often lead to over-addition, forming a tertiary alcohol byproduct. A Gilman reagent (lithium dialkylcuprate), such as lithium dicyclobutylcuprate, is significantly softer and more selective, reliably stopping the reaction at the ketone stage.[8] The reaction is performed at a low temperature (-78 °C) to further enhance selectivity and minimize side reactions.
Protocol:
-
Preparation of Gilman Reagent:
-
In a separate, dry, three-necked flask under an inert atmosphere, prepare a solution of cyclobutyllithium by adding cyclobutyl bromide (2.0 equiv) to lithium metal (4.0 equiv) in anhydrous diethyl ether at 0 °C.
-
In another dry flask, suspend copper(I) iodide (1.0 equiv) in anhydrous diethyl ether at -20 °C.
-
Slowly transfer the prepared cyclobutyllithium solution to the CuI suspension via cannula. Allow the mixture to stir for 30 minutes to form the dark-colored lithium dicyclobutylcuprate solution.
-
-
Coupling Reaction:
-
Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).
-
Dissolve the crude 3-(3,4,5-trifluorophenyl)propanoyl chloride (1.0 equiv) from Step 1 in a minimal amount of anhydrous diethyl ether.
-
Slowly add the acid chloride solution to the Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.
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Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.
Analytical Workflow
Caption: Standard analytical workflow for compound validation.
Predicted Spectroscopic Data
Since experimental data is not publicly available, the following properties are predicted based on established spectroscopic principles and data from analogous structures.[9]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Observation |
| ¹H NMR | δ 7.00-6.80 (m, 2H, Ar-H) ; δ 3.50-3.30 (m, 1H, CO-CH) ; δ 3.10-2.90 (t, 2H, Ar-CH₂) ; δ 2.90-2.70 (t, 2H, CH₂-CO) ; δ 2.40-1.80 (m, 6H, cyclobutyl-H) . |
| ¹³C NMR | δ ~209 (C=O) ; δ 152-138 (Ar-C, with C-F coupling) ; δ ~50 (CO-CH) ; δ ~40 (CH₂-CO) ; δ ~28 (Ar-CH₂) ; δ ~25 (cyclobutyl CH₂) ; δ ~18 (cyclobutyl CH₂) . |
| ¹⁹F NMR | A single multiplet is expected in the typical aryl-fluoride region (approx. -130 to -165 ppm), arising from the three magnetically similar but structurally distinct fluorine atoms. |
| IR (cm⁻¹) | ~2950 (Aliphatic C-H stretch) ; ~1705 (Strong C=O stretch) ; ~1620, ~1520 (Aromatic C=C stretch) ; ~1250-1100 (Strong C-F stretch) . |
| Mass Spec (EI) | M⁺ at m/z = 242.24 . Key fragments from α-cleavage at the carbonyl group: [M-C₄H₇]⁺ (m/z=187) and [C₄H₇CO]⁺ (m/z=83). Fragment from McLafferty rearrangement is also possible. |
Standard Analytical Protocols
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Analyze a dilute solution of the compound via electrospray ionization (ESI) for accurate mass determination or via electron impact (EI) for fragmentation analysis.
-
IR Spectroscopy: Acquire the spectrum from a thin film of the neat liquid on a salt plate (NaCl or KBr) or as a KBr pellet if the compound is a solid.
Applications in Research and Drug Development
Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is not an end-product therapeutic but rather a valuable building block for more complex molecular architectures. Its potential applications stem directly from its constituent parts:
-
Scaffold for Medicinal Chemistry: The ketone functionality is a versatile handle for further chemical transformations, such as reductive amination to introduce amine groups, reduction to a secondary alcohol, or conversion to various heterocyclic systems.
-
Probing Structure-Activity Relationships (SAR): In a drug discovery campaign, this compound can be used to introduce the trifluorophenyl-ethyl-cyclobutyl motif into a lead series. This allows researchers to systematically probe the effects of this substitution on target binding, cell permeability, and metabolic stability.[1]
-
Improving Pharmacokinetic Properties: The introduction of the trifluorophenyl group can enhance metabolic stability and improve oral bioavailability by increasing lipophilicity.[10] The rigid cyclobutyl scaffold can lock a flexible side chain into a more favorable binding conformation, improving potency.[3][4]
Safety and Handling
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Hazard Assessment: Specific toxicity data for this compound is not available. It should be handled as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
Click to expand
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. lifechemicals.com [lifechemicals.com]
- 8. google.com [google.com]
- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 10. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
